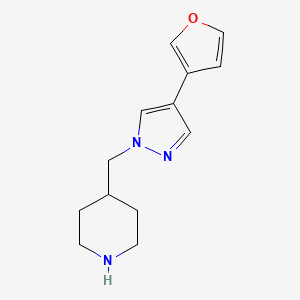

4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine

Overview

Description

The compound “4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that consists of a piperidine ring attached to a furan ring via a pyrazole ring . The piperidine ring is a six-membered ring with one nitrogen atom , the furan ring is a five-membered ring with one oxygen atom , and the pyrazole ring is a five-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three rings: the piperidine, furan, and pyrazole rings . The exact structure would depend on the positions of the rings relative to each other and the presence of any additional functional groups.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The furan ring is known to be involved in a variety of reactions, including addition, oxidation, and cyclization reactions . The piperidine and pyrazole rings could also participate in various reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the furan ring is known to be a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . The piperidine ring is also known to be a liquid with a boiling point of 118-120 °C .Scientific Research Applications

Pharmacological Applications

- Anxiolytic-like Effects : A study on a new compound, closely related in structure to the one inquired about, demonstrated anxiolytic-like activity mediated through the benzodiazepine and nicotinic pathways without altering mnemonic activity. This suggests potential applications in anxiety treatment research (Brito et al., 2017).

Metabolism and Excretion

Metabolism and Disposition in Humans : Research on a novel orexin 1 and 2 receptor antagonist, structurally related to the query compound, provided detailed insights into its metabolism and excretion in humans. This included information on the compound's elimination routes and the identification of principal circulating components and metabolites, which can inform studies on similar compounds' pharmacokinetics (Renzulli et al., 2011).

Characterization of Metabolites : Another study on a B-cell lymphoma-2 inhibitor, venetoclax, offers a methodological framework for characterizing the metabolism and disposition of pharmacologically active compounds in humans. This includes detailing absorption, primary clearance routes, and the identification of major and minor metabolites, which may be applicable to the study of "4-((4-(furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine" (Liu et al., 2017).

Safety and Hazards

Future Directions

The future directions for the study and use of this compound could include further exploration of its synthesis, investigation of its reactions, and examination of its potential uses in various fields such as pharmaceuticals and chemical synthesis. The development of safer and more efficient methods for its synthesis could also be an important area of future research .

Mechanism of Action

Target of Action

Compounds with similar structures such as pyrazolo pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation . Furan derivatives have also been associated with selectivity for the μ opioid receptor .

Mode of Action

Based on the structural similarity to pyrazolo pyrimidine derivatives, it might interact with its targets, leading to changes in their function . For instance, if CDK2 is a target, the compound could inhibit its activity, affecting cell cycle progression .

Biochemical Pathways

If it acts like other pyrazolo pyrimidine derivatives, it might affect pathways related to cell cycle regulation .

Result of Action

If it acts similarly to other pyrazolo pyrimidine derivatives, it might inhibit cell cycle progression and induce apoptosis in certain cell types .

Properties

IUPAC Name |

4-[[4-(furan-3-yl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-4-14-5-2-11(1)8-16-9-13(7-15-16)12-3-6-17-10-12/h3,6-7,9-11,14H,1-2,4-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOIZWYNMFRGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=C(C=N2)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

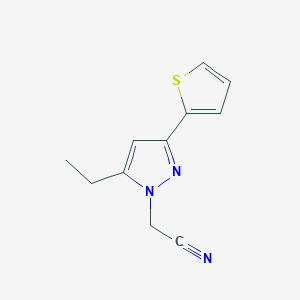

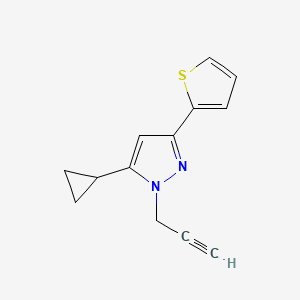

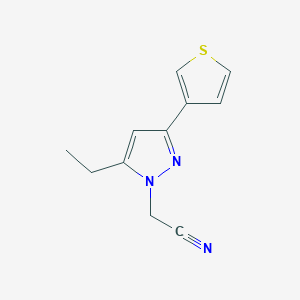

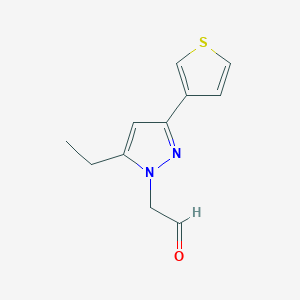

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.